molecular formula C17H21BrN4O2 B279758 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Katalognummer B279758
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: FYCFPMNEBNWCOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was first synthesized by Bayer AG and has been extensively studied for its potential in cancer treatment.

Wirkmechanismus

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 inhibits several protein kinases, including RAF kinase and receptor tyrosine kinases, by binding to the ATP-binding site of these enzymes. This leads to a disruption of downstream signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic uses. However, 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 also has some limitations. It is a relatively non-specific inhibitor, and its effects on other protein kinases may limit its therapeutic potential. It is also a potent inhibitor of CYP3A4, which can lead to drug-drug interactions and toxicity.

Zukünftige Richtungen

There are several future directions for the study of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006. One area of research is the development of more specific inhibitors of RAF kinase and receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 treatment. Additionally, there is ongoing research into the combination of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 with other targeted therapies and immunotherapies for the treatment of cancer.

Synthesemethoden

The synthesis of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1,5-dimethyl-2-nitrobenzene with 3-(4-morpholinylmethyl)aniline to form the intermediate 4-bromo-1,5-dimethyl-N-(3-(4-morpholinylmethyl)phenyl)-2-nitrobenzamide. This intermediate is then reduced to the corresponding amine, followed by a reaction with 3-(4-chloro-3-trifluoromethylphenyl)-1H-pyrazole-5-carboxylic acid to form the final product, 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006.

Wissenschaftliche Forschungsanwendungen

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase and receptor tyrosine kinases, which play a key role in cancer cell proliferation and survival. 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Eigenschaften

Molekularformel

C17H21BrN4O2

Molekulargewicht

393.3 g/mol

IUPAC-Name

4-bromo-1,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21BrN4O2/c1-12-15(18)16(20-21(12)2)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23)

InChI-Schlüssel

FYCFPMNEBNWCOQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Kanonische SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.